molecular formula C13H17ClN2O3 B3229177 3-Chloro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid CAS No. 1282204-49-2

3-Chloro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

Cat. No. B3229177
CAS RN: 1282204-49-2
M. Wt: 284.74
InChI Key: KGJNXZZBSMQACF-UHFFFAOYSA-N
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Description

3-Chloro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid , also known by its chemical formula C₁₃H₁₈Cl₂N₂O₃ , is a synthetic compound with a molecular weight of 321.20 g/mol . It is often encountered in its hydrochloride form . The compound’s structure combines a chlorobenzoic acid core with an aminoethyl group containing a morpholine ring.


Synthesis Analysis

The synthesis of this compound involves replacing the chloride ion of a precursor compound (Scheme 2) with one equivalent of morpholine. This reaction occurs either conventionally at elevated temperatures (70–80 °C) using a dioxane/water solvent mixture and sodium carbonate as a base, or via microwave irradiation. The resulting product is 3-Chloro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a chlorobenzoic acid moiety linked to a morpholine-based aminoethyl group. The chlorine atoms are positioned at the 3rd and 4th positions of the benzoic acid ring, while the morpholine ring extends from the 2-position of the ethylamine group .

properties

IUPAC Name

3-chloro-4-(2-morpholin-4-ylethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c14-11-9-10(13(17)18)1-2-12(11)15-3-4-16-5-7-19-8-6-16/h1-2,9,15H,3-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJNXZZBSMQACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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